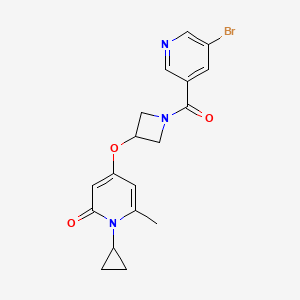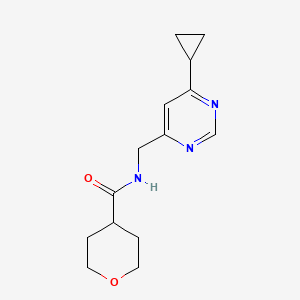![molecular formula C21H18N4O5 B2488731 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide CAS No. 1173468-47-7](/img/structure/B2488731.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic molecules known for their intricate structures and potential bioactivity, often explored for their chemical reactivity, physical properties, and potential applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic organic building blocks to achieve the desired complex structures. For instance, the synthesis and characterization of similar pyrazole derivatives have been detailed, revealing the necessity for precise conditions to achieve the desired conformation and purity (Kumara et al., 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (FT-IR, NMR, MS, UV-visible spectra) are commonly used to confirm the structure of such compounds. These analyses provide insights into the molecular conformation, crystal packing, and intermolecular interactions that stabilize the structure (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical properties of related compounds include reactivity towards various reagents, showcasing the potential for further derivatization or participation in more complex chemical reactions. For instance, reactions with halo compounds or nucleophiles to afford N-alkylated products or derivatives highlight the versatility of these compounds in synthetic chemistry (El-Essawy & Rady, 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, can be deduced from the molecular structure and intermolecular interactions. For example, Hirshfeld surface analysis and thermal decomposition studies provide insights into the stability and potential applications of these compounds (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis and Oxidation of Tetrahydrobenzofurans: The compound has been used in the synthesis of tetrahydrobenzofuran derivatives, undergoing transformations like oxidation and dimethyldioxirane oxidation, contributing to the study of novel organic synthesis methods (Levai et al., 2002).
- Development of Pyrazolo[3,4-b]pyridine Derivatives: It serves as a precursor in the synthesis of N-alkylated pyrazolo[3,4-b]pyridine derivatives, highlighting its role in the creation of new chemical entities (El-Essawy & Rady, 2011).
Biological Applications
- Anticancer Potential: Some derivatives of this compound have been studied for their potential anticancer activities, particularly against breast cancer cell lines (Mansour et al., 2021).
- Analgesic and Antibacterial Activities: Certain derivatives have exhibited analgesic and antibacterial properties, showcasing the compound's potential in medicinal chemistry (Oleshchuk et al., 2019).
Structural and Chemical Properties
- Crystal Structure Analysis: The crystal structure and surface analysis of its derivatives have been conducted, providing insights into the molecular architecture and intermolecular interactions (Kumara et al., 2017).
- Synthesis of Novel Derivatives: Research has focused on the synthesis of novel derivatives incorporating the pyrazolo[3,4-b]pyridine moiety, contributing to the understanding of its chemical reactivity and potential applications (Sayed et al., 2012).
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-25-21-19(13(10-18(27)23-21)14-3-2-8-28-14)20(24-25)22-17(26)7-5-12-4-6-15-16(9-12)30-11-29-15/h2-9,13H,10-11H2,1H3,(H,23,27)(H,22,24,26)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFXMOJWBAQRU-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)


![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)
